molecular formula C13H14BrN3O2 B8480858 2-(4-methoxybenzyl)-5-bromo-4-(methylamino)pyridazin-3(2H)-one

2-(4-methoxybenzyl)-5-bromo-4-(methylamino)pyridazin-3(2H)-one

Cat. No.: B8480858
M. Wt: 324.17 g/mol
InChI Key: KFZZVFHHEURITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-5-bromo-4-(methylamino)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H14BrN3O2 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methyl]-4-(methylamino)pyridazin-3-one

InChI

InChI=1S/C13H14BrN3O2/c1-15-12-11(14)7-16-17(13(12)18)8-9-3-5-10(19-2)6-4-9/h3-7,15H,8H2,1-2H3

InChI Key

KFZZVFHHEURITK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NN(C1=O)CC2=CC=C(C=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a glass pressure reactor vessel equipped with a magnetic stir bar, toluene (100 mL) was saturated with anhydrous methylamine at 0° C. then 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one (1) (22 g, 59 mmol) was added. The vessel was sealed and the suspension was stirred and heated at 90° C. for 18 h. The resulting suspension was allowed to cool to RT. Anhydrous methylamine was bubbled through the mixture for 15 min, the reactor was sealed again, and the mixture was stirred and heated at 90° C. for an additional 18 h. After cooling to RT, the mixture was concentrated in vacuo to dryness. The resulting brown solid was suspended in MeOH and sonicated. The solid was collected by suction filtration, washed with MeOH, and dried in vacuo to give 2-(4-methoxybenzyl)-5-bromo-4-(methylamino)pyridazin-3(2H)-one as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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